2-(3-Methoxyphenoxy)ethanamine-d3
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Overview
Description
2-(3-Methoxyphenoxy)ethanamine-d3 is a deuterated compound with the molecular formula C9H10D3NO2 and a molecular weight of 170.22. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotope labeling which allows for detailed metabolic and environmental studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenoxy)ethanamine-d3 typically involves the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine source to yield 2-(3-methoxyphenoxy)ethanamine. The deuterated version, this compound, is synthesized by using deuterated reagents in place of their non-deuterated counterparts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial for maintaining the isotopic labeling required for research applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenoxy)ethanamine-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or other amines can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or secondary amines .
Scientific Research Applications
2-(3-Methoxyphenoxy)ethanamine-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging to study disease mechanisms and drug metabolism.
Industry: Applied in environmental studies to detect pollutants in air, water, soil, and food
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenoxy)ethanamine-d3 involves its interaction with specific molecular targets and pathways. In metabolic studies, it acts as a tracer, allowing researchers to follow the movement and transformation of molecules within biological systems. Its stable isotope labeling ensures that it can be detected and quantified accurately using techniques like mass spectrometry and NMR spectroscopy .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenoxy)ethanamine: The non-deuterated version of the compound.
3-Methoxyphenethylamine: A structurally similar compound with different functional groups.
2-(3-Methoxyphenyl)ethylamine: Another similar compound with slight variations in the molecular structure
Uniqueness
2-(3-Methoxyphenoxy)ethanamine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research applications. This isotopic labeling distinguishes it from its non-deuterated counterparts and other similar compounds, making it invaluable in studies requiring high accuracy and sensitivity .
Properties
CAS No. |
1329503-23-2 |
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Molecular Formula |
C9H13NO2 |
Molecular Weight |
170.226 |
IUPAC Name |
2-[3-(trideuteriomethoxy)phenoxy]ethanamine |
InChI |
InChI=1S/C9H13NO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6,10H2,1H3/i1D3 |
InChI Key |
MWOLPDQWBBJNJU-FIBGUPNXSA-N |
SMILES |
COC1=CC(=CC=C1)OCCN |
Synonyms |
2-(m-Methoxyphenoxy)ethylamine-d3; |
Origin of Product |
United States |
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